molecular formula C6H7NO2 B091841 2,3-Dimethylmaleimide CAS No. 17825-86-4

2,3-Dimethylmaleimide

Cat. No.: B091841
CAS No.: 17825-86-4
M. Wt: 125.13 g/mol
InChI Key: ZTWMBHJPUJJJME-UHFFFAOYSA-N
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Description

2,3-Dimethylmaleimide is an organic compound belonging to the class of maleimides. Maleimides are characterized by the presence of a maleic anhydride moiety, which is a versatile building block in organic synthesis. This compound is particularly noted for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylmaleimide can be synthesized from 2,3-dimethylmaleic anhydride. The typical synthetic route involves the reaction of 2,3-dimethylmaleic anhydride with amines. For example, a mixture of 2,3-dimethylmaleic anhydride, urea, and sodium chloride can be ground together and heated at 150°C. The organic components fuse, and the mixture is then extracted and purified to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The use of vacuum chromatography for purification is common in industrial settings to achieve the desired quality .

Properties

IUPAC Name

3,4-dimethylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-3-4(2)6(9)7-5(3)8/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWMBHJPUJJJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170446
Record name 2,3-Dimethylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17825-86-4
Record name 2,3-Dimethylmaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYLMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B9BV5BAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,3-Dimethylmaleimide readily reacts with primary amines to form N-substituted 2,3-dimethylmaleimides. [] This reaction is particularly useful in organic synthesis and materials science. For example, it's employed in creating biochemically relevant molecules like maleimido undecagold clusters for electron microscopy labeling. [] This reaction proceeds through a one-step cyclic condensation mechanism, as confirmed by NMR spectroscopy. []

A: this compound plays a crucial role in developing stimuli-responsive hydrogels. [] Its ability to dimerize upon UV irradiation allows for the inter-crosslinking of different hydrogel building blocks, creating stable and freestanding assemblies. This property is particularly advantageous in designing complex 4D materials with tailored mechanical and physicochemical properties for applications in biomedicine and soft electronics. []

A: this compound (C6H8NO2) has a molecular weight of 125.13 g/mol. [] Its structure has been confirmed using X-ray diffraction, specifically in the context of studying N-phenyl-2,3-dimethylmaleimide. [] This technique allows researchers to analyze the crystal structure and confirm the formation of the desired maleimide product over its isomer. []

A: this compound serves as a valuable marker in analyzing the maturity of sedimentary organic matter. [] When etioporphyrin, a porphyrin found in such matter, is heated in the presence of a catalyst like Na-montmorillonite, a specific transformation occurs. A 3-ethyl-4-methylpyrrole unit within the porphyrin converts to a 3,4-dimethylpyrrole unit. This reaction can be tracked by analyzing the ratio of 2-ethyl-3-methylmaleimide to this compound after oxidizing the porphyrin with chromic acid. This ratio serves as a novel maturity indicator for sedimentary organic matter. []

A: this compound exhibits interesting photochemical properties. It undergoes photocycloaddition reactions with heterocyclic compounds like selenophene and 3,4-dimethylselenophene. [, ] While specific details of these reactions aren't elaborated upon in the provided abstracts, this area highlights the potential of this compound in synthesizing novel compounds with potentially useful properties.

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